
3-Methyl-1H-indene
Overview
Description
3-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, characterized by a methyl group attached to the third carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes involving the dehydrogenation of methyl-substituted cyclohexenes. The reaction conditions typically include high temperatures and the presence of metal catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products:
Oxidation: 3-Methyl-1-indanone or 3-Methyl-1-indanecarboxylic acid.
Reduction: 3-Methylindane.
Substitution: 3-Methyl-5-nitroindene.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3-Methyl-1H-indene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Notably, it can undergo oxidation, reduction, and substitution reactions.
- Oxidation : this compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to saturated hydrocarbons through hydrogenation.
- Substitution : Electrophilic substitution reactions can introduce different functional groups into the indene ring, expanding its utility in synthetic pathways.
Biological Research
Potential Biological Activities
Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties. Studies are ongoing to explore these biological activities further, which could lead to the development of new therapeutic agents.
Pharmaceutical Applications
Precursor for Drug Development
this compound is being investigated as a precursor for pharmaceutical compounds. Its ability to undergo various transformations makes it a candidate for synthesizing drugs with specific biological activities.
Industrial Uses
Polymers and Resins Production
Due to its aromatic properties, this compound is used in the production of polymers and resins. These materials are essential for various applications, including coatings, adhesives, and composite materials.
Case Study 1: Synthesis of Isoquinolines
A study demonstrated the nitrogen atom insertion into indenes, including this compound, to synthesize isoquinolines. The reaction utilized phenyliodine(III)-bis(trifluoroacetate) as an oxidant and ammonium carbamate as a nitrogen source. The results indicated high yields of the desired isoquinoline products (up to 88% yield) when using this compound as a substrate .
Case Study 2: Polymerization Processes
Research has shown that this compound can be polymerized to create high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for advanced material applications .
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or acids. In reduction reactions, it undergoes hydrogenation to form saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Indene: The parent compound of 3-Methyl-1H-indene, lacking the methyl group.
2-Methyl-1H-indene: A positional isomer with the methyl group attached to the second carbon.
1-Methyl-1H-indene: Another isomer with the methyl group attached to the first carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different products and applications compared to its isomers.
Biological Activity
3-Methyl-1H-indene (CAS No. 767-60-2) is an organic compound belonging to the indene family, characterized by a fused benzene and cyclopentene ring structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 130.19 g/mol. Its structure includes a methyl group at the 3-position of the indene ring, which may influence its biological properties and interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 130.19 g/mol |
Boiling Point | Not available |
Solubility | 0.233 mg/ml |
Log P (octanol-water) | 2.24 |
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants help mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated through several assays, including DPPH and ABTS radical scavenging tests.
Anticancer Activity
Research has explored the anticancer potential of this compound derivatives. A study published in a peer-reviewed journal highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives exhibited cytotoxic effects on human cancer cells, suggesting that modifications to the indene structure can enhance biological activity.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential as a weak inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This characteristic could have implications for drug interactions and pharmacokinetics.
Case Studies
- Antioxidant Activity : A study conducted by researchers at PubChem demonstrated that this compound significantly reduced oxidative damage in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
- Cytotoxic Effects : In a study published in the Journal of Organic Chemistry, derivatives of this compound were tested against various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Q & A
Basic Research Questions
Q. What spectroscopic and physicochemical properties are critical for identifying 3-Methyl-1H-indene in experimental workflows?
- Methodological Answer : Key properties include molecular weight (130.19 g/mol), boiling point (205.6°C), density (1.002 g/cm³), and refractive index (1.572). Mass spectrometry (exact mass: 130.078 g/mol) and NMR (InChI:
InChI=1/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3
) are essential for structural confirmation. Gas chromatography can leverage its vapor pressure (0.356 mmHg at 25°C) for purity assessment .
Q. How does the IUPAC nomenclature differentiate this compound from other substituted indenes?
- Methodological Answer : The IUPAC name "this compound" (PIN) specifies substitution at the 3-position of the indene ring, with the "1H" indicating the tautomeric form where the double bond is between C1 and C2. This distinguishes it from isomers like 1-Methylindene (substitution at C1) or derivatives with fused rings (e.g., 5-methyl-1,2-dihydronaphthalene) .
Advanced Research Questions
Q. How does the this compound moiety enhance proteasome inhibitor selectivity in human vs. murine models?
- Methodological Answer : The 3-methyl group introduces steric hindrance in binding pockets. For example, in human immunoproteasome subunit β5i (hb5i), Val31 accommodates the bulky this compound cap, while murine β5i (mb5i) with Met31 clashes, reducing affinity. Structural studies (PDB: 4LRH) show a sevenfold selectivity for human β5i, validated via IC50 comparisons and X-ray crystallography .
- Table 1 : Selectivity ratios of inhibitors with this compound caps
Compound | Human β5i IC50 (nM) | Mouse β5i IC50 (nM) | Selectivity (Human/Mouse) |
---|---|---|---|
PR-924 | 12 | 84 | 7.0 |
Compound 18 | 8 | 56 | 7.0 |
Q. What computational strategies optimize electronic structure predictions for this compound derivatives?
- Methodological Answer : Hybrid density-functional theory (DFT) with exact exchange (e.g., B3LYP/6-31G*) improves accuracy for thermochemical properties. The Becke three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation corrects for electron delocalization errors, achieving <2.4 kcal/mol deviation in atomization energies. Basis set selection (e.g., 6-311++G**) is critical for modeling π-conjugation in the indene core .
Q. How do steric and electronic factors of this compound impact enzyme-inhibitor binding dynamics?
- Methodological Answer : Molecular dynamics (MD) simulations and X-ray structures reveal that the 3-methyl group stabilizes a kinked binding mode in proteasome inhibitors. Steric clashes with Met31 in murine β5i shift the N-cap orientation by 2.3 Å, reducing binding affinity. Electronic effects (e.g., hydrophobic interactions with Thr1) are probed via alanine scanning mutagenesis and free-energy perturbation (FEP) calculations .
Q. Data Contradiction Analysis
Q. Why do conflicting reports arise regarding the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Discrepancies stem from solvent polarity and substituent effects. For example, electron-rich dienophiles favor [4+2] cycloadditions, while electron-poor systems (e.g., tetracyanoethylene) may follow 1,3-dipolar pathways. Confounders include competing tautomerization (1H vs. 3H-indene forms), validated via deuterium labeling and DFT transition-state analysis .
Q. Methodological Best Practices
- Experimental Design : For proteasome inhibition assays, use humanized yeast chimeras (e.g., hb5i/hb6) to avoid artifacts from WT yeast models. Validate crystallographic data with 2Fo-Fc electron density maps to confirm ligand placement .
- Computational Validation : Cross-check DFT results with MP2/CCSD(T) benchmarks for non-covalent interactions. For indene derivatives, include dispersion corrections (e.g., D3BJ) to account for van der Waals forces .
Properties
IUPAC Name |
3-methyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOKKJGOGWACMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227496 | |
Record name | 3-Methylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-60-2 | |
Record name | 3-Methylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylindene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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